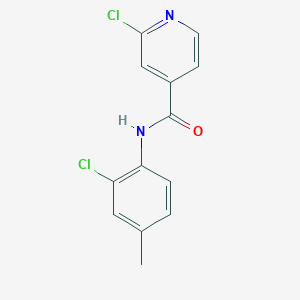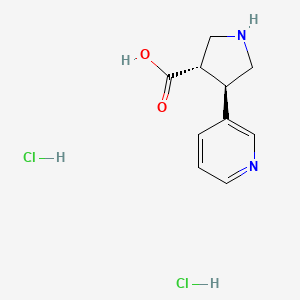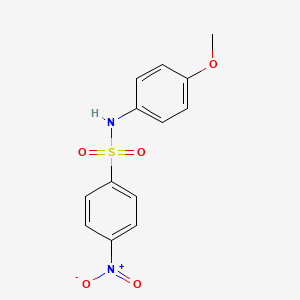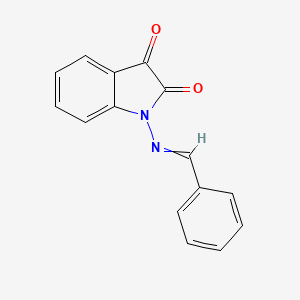
Nateglinide Methyl Ester
Vue d'ensemble
Description
Nateglinide is a meglitinide used to treat non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release . Nateglinide is an amino acid derivative that induces an early insulin response to meals, decreasing postprandial blood glucose levels .
Synthesis Analysis
The synthesis of Nateglinide involves esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . A novel process for the synthesis and purification of Nateglinide has been described in a patent .Molecular Structure Analysis
Nateglinide is a small molecule with a chemical formula of C19H27NO3 . It is a synthetic organic compound and is a sulfonylurea receptor 1, Kir6.2 blocker, but it belongs to the metiglinides drug family .Chemical Reactions Analysis
Nateglinide blocks ATP-dependent potassium channels, depolarizing the membrane and facilitating calcium entry through calcium channels . This increased intracellular calcium stimulates insulin release from the pancreatic beta cells . Acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Physical And Chemical Properties Analysis
Nateglinide is extensively metabolized in the liver and excreted in urine (83%) and feces (10%). The major metabolites possess less activity than the parent compound . One minor metabolite, the isoprene, has the same potency as its parent compound .Applications De Recherche Scientifique
1. Insulinotropic Potential
Research has shown that mixed molecules formed by succinic acid esters and nateglinide, including nateglinide methyl ester, may stimulate proinsulin biosynthesis and/or insulin release. This suggests potential applications in enhancing insulinotropic efficiency, particularly in diabetes management (Laghmich et al., 2000).
2. Interaction with K(ATP) Channel in Beta-Cells
Nateglinide's unique insulinotropic action is linked to its interaction with ATP-dependent K+ channels in pancreatic beta-cells. This interaction is characterized by a glucose-dependent potency and rapid onset and offset kinetics, which differentiates it from other insulinotropic agents (Hu, 2002).
3. Enhancement of Early Insulin Secretion
Studies have demonstrated that nateglinide enhances early insulin secretion, thus reducing postprandial glucose excursions. This makes it a viable treatment option for managing type 2 diabetes, particularly in patients with postprandial hyperglycemia (Saloranta et al., 2002).
4. Reduction of Insulin Resistance
Nateglinide has been found to not only facilitate insulin secretion but also to decrease insulin resistance in type 2 diabetic patients. This dual action addresses both insulin secretory defects and insulin resistance, making it a comprehensive treatment option (Hazama et al., 2006).
5. Pharmacokinetics and Pharmacodynamics
Nateglinide's interaction with human monocarboxylate transporter MCT1 and its rapid absorption in the gastrointestinal tract make it a subject of interest in pharmacokinetic and pharmacodynamic studies. These studies help in understanding the drug's efficacy and mechanism of action in diabetes treatment (Okamura et al., 2002).
6. Development of Pharmaceutical Formulations
Research on nateglinide includes the development of various pharmaceutical formulations, such as floating microspheres and sustained release tablets. These formulations aim to improve the drug's therapeutic efficacy and patient compliance (Samal et al., 2011).
7. Genomic Influence on Pharmacokinetics
Genetic polymorphisms, such as those in the SLCO1B1 gene, significantly impact the pharmacokinetics of nateglinide. This highlights the importance of personalized medicine in optimizing nateglinide therapy for individual patients (Zhang et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Nateglinide is currently approved for the treatment of non-insulin-dependent diabetes mellitus in conjunction with diet and exercise . It is more effective at lowering postprandial blood glucose than metformin, sulfonylureas, and thiazolidinediones . Future research may focus on further understanding its mechanism of action and exploring other potential therapeutic applications.
Propriétés
IUPAC Name |
methyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-14(2)16-9-11-17(12-10-16)19(22)21-18(20(23)24-3)13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13H2,1-3H3,(H,21,22)/t16?,17?,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSNEIVFFXOKHW-DAWZGUTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141916 | |
| Record name | N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nateglinide Methyl Ester | |
CAS RN |
105746-47-2 | |
| Record name | N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(2R)-2-Acetyl-5,12-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B3341798.png)


![1,4-Bis(2,5-dihydrothiophen-2-yl)-2,5-didodecylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B3341818.png)


